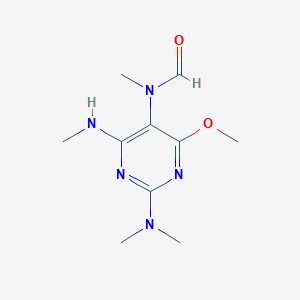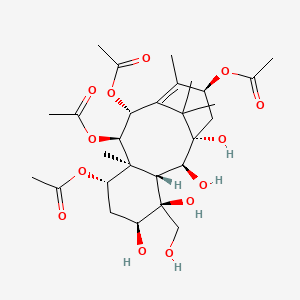
5-Ortho-tolylpentene
Übersicht
Beschreibung
2-(pent-4-enyl)toluene is an alkenyltoluene.
Wissenschaftliche Forschungsanwendungen
Synthese von 1,5-Dimethyltetralin
5-OTP: wird bei der Synthese von 1,5-Dimethyltetralin (1,5-DMT) verwendet, einem wichtigen Zwischenprodukt bei der Herstellung von Polyethylennaphthalat (PEN). Die Cyclisierungsreaktion von 5-OTP zu 1,5-DMT wird mit H-Beta-Zeolith durchgeführt, der im Vergleich zu anderen Katalysatoren eine höhere Aktivität und Selektivität aufweist .
Katalyseforschung
In der Katalyseforschung liefert die Verwendung von H-Beta-Zeolith für die Cyclisierung von 5-OTP zu 1,5-DMT Erkenntnisse für die Entwicklung effizienterer Katalysatoren. Diese Forschung hat Auswirkungen auf die Verbesserung industrieller Prozesse und die Entwicklung neuer katalytischer Systeme .
Polymerchemie
5-OTP dient als Monomer bei der Herstellung von PEN, einem Polyester mit überlegenen Eigenschaften für Anwendungen in fortgeschrittenen Materialien. Die Umwandlung in 1,5-DMT ist ein wichtiger Schritt zur Verbesserung der thermischen und mechanischen Eigenschaften von PEN .
Materialwissenschaft
Die Untersuchung der Umwandlung von 5-OTP in 1,5-DMT trägt zur Materialwissenschaft bei, indem sie einen Weg zur Synthese von Materialien mit spezifischen Eigenschaften wie erhöhter Hitze- und Chemikalienbeständigkeit eröffnet .
Chemieingenieurwesen
Im Chemieingenieurwesen beinhaltet die Prozessoptimierung der Umwandlung von 5-OTP zu 1,5-DMT das Verständnis der Reaktionsmechanismen, der Kinetik und der Rolle von Katalysatoren, was für die Hochskalierung der Produktion von entscheidender Bedeutung ist .
Umweltchemie
Die effiziente Synthese von 1,5-DMT aus 5-OTP unter Verwendung von H-Beta-Zeolith kann zu umweltfreundlicheren Produktionsprozessen führen, indem Abfall und Energieverbrauch reduziert werden .
Petrochemische Industrie
5-OTP kann aus petrochemischen Prozessen gewonnen werden, und seine Umwandlung in wertvolle Verbindungen wie 1,5-DMT zeigt das Potenzial, aus Rohkohlenwasserstoffen hochwertige Produkte zu erzeugen .
Wissenschaftliche Forschung und Lehre
Die Reaktionen mit 5-OTP werden in akademischen Einrichtungen als Fallstudien verwendet, um Studenten über organische Synthese, Reaktionsmechanismen und die Anwendung von Zeolithen in der Industriellen Chemie zu unterrichten .
Eigenschaften
IUPAC Name |
1-methyl-2-pent-4-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-4-5-9-12-10-7-6-8-11(12)2/h3,6-8,10H,1,4-5,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCFBYVNDQNAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446728 | |
| Record name | 5-ortho-tolylpentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42946-77-0 | |
| Record name | 5-ortho-tolylpentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the catalytic cyclization of 5-ortho-tolylpentene in the production of PEN?
A: The catalytic cyclization of this compound is a crucial step in synthesizing 1,5-dimethyltetralin (1,5-DMT) []. 1,5-DMT is a vital intermediate in the production of 2,6-dimethylnaphthalene (2,6-DMN), which is then used to create polyethylene naphthalate (PEN) []. PEN is a high-performance plastic known for its superior properties, making this synthesis pathway highly relevant for industrial applications.
Q2: How does the choice of catalyst impact the conversion of this compound to 1,5-dimethyltetralin?
A: The study by [] demonstrated that H-beta zeolite exhibits superior catalytic activity and selectivity for converting this compound to 1,5-dimethyltetralin compared to H-USY zeolite, another catalyst mentioned in several patents. H-beta zeolite achieved 100% selectivity to 1,5-DMT at temperatures below 140°C, while minimizing the formation of undesirable byproducts like other DMT isomers and polymers []. This enhanced performance is attributed to H-beta's unique microcrystallite structure, characterized by a large external surface area, mesopores, and optimal acidic strength [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1249060.png)
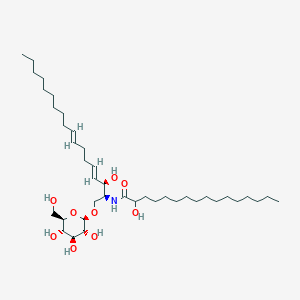
![4-[(N,N-dimethylcarbamoyl)oxy]-5-(naphth-1-yl)naphtho[2,3-b]pyrrolo[1,2-d][1,4]oxazepine](/img/structure/B1249063.png)
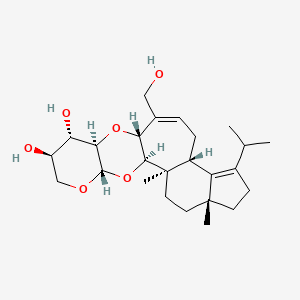
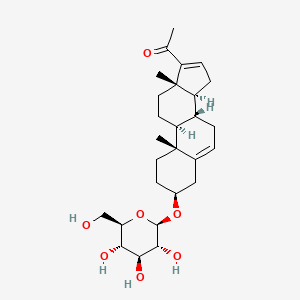
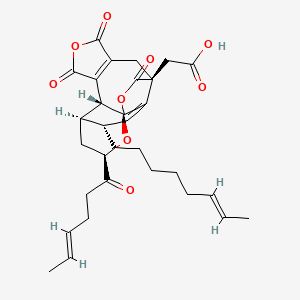
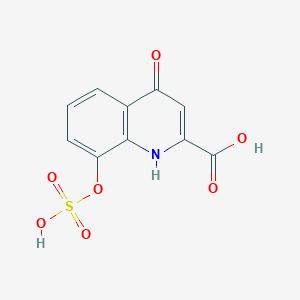
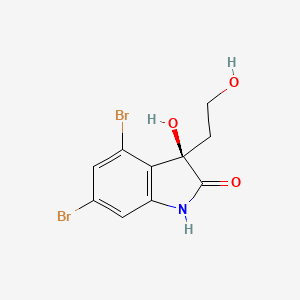

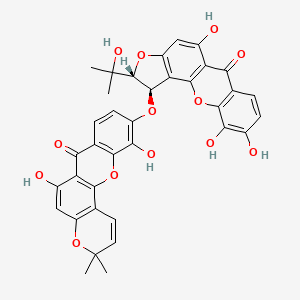
![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-4-methylpentanoic acid](/img/structure/B1249077.png)

